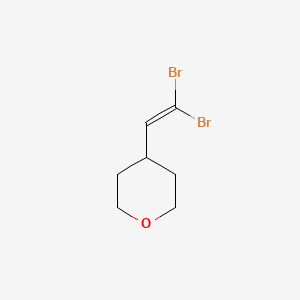

4-(2,2-Dibromovinyl)tetrahydro-2H-pyran

Description

Significance of gem-Dibromovinyl Moieties as Synthetic Intermediates in Organic Chemistry

The gem-dibromovinyl group, characterized by two bromine atoms attached to the same carbon of a carbon-carbon double bond, is a remarkably versatile functional group in organic synthesis. acs.org Its utility lies in its capacity to serve as a bidentate electrophile, enabling a wide array of chemical transformations. acs.org These moieties are key precursors for creating diverse molecular structures through selective and stepwise reactions.

One of the most powerful applications of gem-dibromovinyl systems is in metal-catalyzed cross-coupling reactions. acs.org Through judicious selection of catalysts (typically palladium or copper complexes) and coupling partners, chemists can achieve selective monosubstitution or disubstitution of the bromine atoms. acs.orgrsc.org This allows for the sequential formation of carbon-carbon and carbon-heteroatom bonds, providing a modular approach to complex molecule synthesis. For instance, reactions with organometallic reagents like organoboronates (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling) can be precisely controlled. acs.orgresearchgate.net

Furthermore, the gem-dibromovinyl unit can be transformed into other valuable functional groups. It can be readily converted into terminal alkynes, which are themselves versatile intermediates for further reactions, including "click chemistry" cycloadditions. researchgate.netresearchgate.net The group can also participate in intramolecular cyclizations to form a variety of carbocyclic and heterocyclic ring systems. acs.orgrsc.org The ability to act as a stable yet reactive handle makes the gem-dibromovinyl moiety an attractive feature in the design of synthetic strategies aimed at molecular diversity and complexity. researchgate.net

Table 1: Key Transformations of gem-Dibromovinyl Moieties

| Reaction Type | Reagents/Catalysts | Product Functional Group |

|---|---|---|

| Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst, base | Substituted alkene |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Enyne |

| Stille Coupling | Organostannanes, Pd catalyst | Substituted alkene |

| Lithiation-Alkylation | Organolithium reagents (e.g., n-BuLi) | Terminal alkyne |

| Intramolecular Cyclization | Pd or Cu catalysts | Fused or spirocyclic systems |

Importance of Tetrahydropyran (B127337) Scaffolds in Complex Molecule Synthesis and Natural Product Chemistry

The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing one oxygen atom. wikipedia.org This structural motif is not merely a simple cyclic ether; it is a "privileged scaffold" found at the core of a vast number of biologically active natural products and pharmaceutical agents. researchgate.netbohrium.com Its prevalence is exemplified in compounds ranging from relatively simple molecules like glucose to complex marine natural products such as the palytoxins and maitotoxin. researchgate.net The THP ring is also a key structural component in important drugs like the antibiotic erythromycin. researchgate.net

The significance of the THP scaffold is rooted in several key properties:

Structural Preorganization: The defined, non-planar conformation of the THP ring can precisely orient substituents in three-dimensional space, which is crucial for specific binding interactions with biological targets like enzymes and receptors. nih.gov

Physicochemical Properties: The oxygen atom can act as a hydrogen bond acceptor, influencing the solubility and pharmacokinetic profile of a molecule. chemicalbook.com

Synthetic Accessibility: A multitude of reliable and stereoselective methods have been developed for the synthesis of substituted tetrahydropyrans. These include Prins cyclizations, intramolecular Williamson etherifications, ring-closing metathesis, and hetero-Diels-Alder reactions. bohrium.comorganic-chemistry.org

The ability to construct highly functionalized and stereochemically complex THP rings makes them indispensable building blocks in the total synthesis of natural products and the development of new therapeutic agents. bohrium.comnih.gov

Table 2: Examples of Natural Products and Drugs Containing the Tetrahydropyran Scaffold

| Compound Name | Class | Biological Significance |

|---|---|---|

| Glucose | Carbohydrate | Primary source of energy for living organisms wikipedia.org |

| Erythromycin | Macrolide Antibiotic | Used to treat bacterial infections researchgate.net |

| Maitotoxin | Marine Toxin | One of the most potent non-protein toxins known researchgate.net |

| Phorboxazole A | Cytostatic Macrolide | Potent antiproliferative agent |

Research Rationale for Investigating the Integrated 4-(2,2-Dibromovinyl)tetrahydro-2H-pyran Scaffold

The rationale for designing and utilizing this compound lies in the synergistic combination of its two core components. This integrated scaffold serves as a bifunctional building block, where the THP ring acts as a stable, conformationally defined core and the gem-dibromovinyl group functions as a versatile reactive handle for molecular elaboration.

By positioning the reactive gem-dibromovinyl group at the C4 position of the THP ring, synthetic chemists can introduce a wide range of substituents onto a stereochemically well-defined scaffold. This is particularly valuable in the context of drug discovery and medicinal chemistry, where the exploration of chemical space around a core structure is essential for optimizing biological activity and physicochemical properties. nih.govnih.gov

For example, starting from this compound, one could envision a series of divergent synthetic pathways:

Sequential Cross-Coupling: A Suzuki coupling could be used to attach an aryl group to the vinyl moiety, followed by a Sonogashira coupling to introduce an alkynyl group, leading to highly complex and diverse structures.

Conversion to an Alkyne: Treatment with a strong base could convert the dibromovinyl group into an ethynyl (B1212043) group. This alkyne-functionalized THP could then be used in cycloaddition reactions or further coupling chemistry.

Library Synthesis: The scaffold could be used in diversity-oriented synthesis to rapidly generate a library of related compounds by reacting the gem-dibromovinyl group with a wide array of different coupling partners. researchgate.net

In essence, this compound is a pre-functionalized scaffold that allows for the late-stage introduction of molecular complexity. This approach is highly efficient, enabling the synthesis of a multitude of analogues from a common intermediate, thereby facilitating the systematic investigation of structure-activity relationships in the development of new functional molecules and therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2-dibromoethenyl)oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Br2O/c8-7(9)5-6-1-3-10-4-2-6/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAJPMPQPJHDSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C=C(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2,2 Dibromovinyl Tetrahydro 2h Pyran and Analogues

Retrosynthetic Analysis of the 4-(2,2-Dibromovinyl)tetrahydro-2H-pyran Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves "deconstructing" a target molecule into simpler precursor structures. This process is repeated until readily available starting materials are identified.

Disconnection Strategies for the gem-Dibromovinyl Unit

The primary disconnection for the this compound scaffold focuses on the carbon-carbon double bond of the gem-dibromovinyl group. This leads to a key precursor, tetrahydro-2H-pyran-4-carbaldehyde. This disconnection is strategically sound as the synthesis of gem-dibromoalkenes from aldehydes is a well-established transformation in organic chemistry. jk-sci.comsynarchive.com

A common and effective method for this transformation is the Corey-Fuchs reaction. jk-sci.comsynarchive.com This reaction utilizes a phosphine-dibromomethylene ylide, typically generated from triphenylphosphine (B44618) and carbon tetrabromide, to react with an aldehyde, yielding the desired 1,1-dibromoolefin. wikipedia.orgnih.gov Another related method is the Ramirez gem-dibromoolefination. nih.gov

Synthetic Routes to the Tetrahydro-2H-pyran Ring System

The tetrahydro-2H-pyran ring is a common structural motif in many natural products and biologically active molecules. ntu.edu.sgnih.gov Consequently, numerous methods for its synthesis have been developed. These can be broadly categorized into several approaches:

Prins Cyclization: This is a convergent strategy that forms the tetrahydropyran (B127337) ring from a homoallylic alcohol and an aldehyde. ntu.edu.sgnih.gov

Intramolecular Hydroalkoxylation/Cyclization: The cyclization of δ-hydroxy allenes or other suitable unsaturated alcohols can lead to the formation of the tetrahydropyran ring. organic-chemistry.org

Ring-Closing Metathesis (RCM): Diene precursors can be cyclized using Grubbs' catalyst or other metathesis catalysts to form dihydropyrans, which can then be reduced to the corresponding tetrahydropyran. organic-chemistry.org

Hetero-Diels-Alder Reaction: The reaction of a diene with an aldehyde or other dienophile can construct the dihydropyran ring, which can be subsequently reduced. organic-chemistry.org

Domino Reactions: Multi-component reactions can assemble the tetrahydropyran ring in a single pot from simpler starting materials. acs.org

The choice of synthetic route to the tetrahydro-2H-pyran ring system often depends on the desired substitution pattern and stereochemistry. For the synthesis of this compound, a route that provides tetrahydro-2H-pyran-4-carbaldehyde or a closely related precursor is ideal.

Convergent and Divergent Synthetic Approaches to the Compound Architecture

Convergent Synthesis: In a convergent approach, the two main fragments of the molecule, the tetrahydro-2H-pyran ring and the dibromovinyl unit, would be synthesized separately and then joined together in a later step. nih.gov For example, a pre-formed tetrahydro-2H-pyran derivative could be coupled with a reagent that installs the dibromovinyl group. This strategy is often more efficient for complex molecules.

Divergent Synthesis: A divergent synthesis would start from a common intermediate that is then elaborated to produce a variety of related compounds. nih.govwikipedia.org For instance, tetrahydro-2H-pyran-4-carbaldehyde could serve as a key intermediate. This aldehyde could be reacted with various Wittig-type reagents to generate a library of different vinyl-substituted tetrahydropyrans, including the target gem-dibromovinyl derivative. This approach is particularly useful for generating a library of analogues for structure-activity relationship studies.

Approaches to the gem-Dibromovinyl Moiety Precursor

Ramirez Olefination and Corey-Fuchs Reaction Variants

The Ramirez olefination and the Corey-Fuchs reaction are the most prominent methods for the conversion of aldehydes to gem-dibromoalkenes. jk-sci.comnih.gov Both reactions involve the in situ generation of a dibromomethylenephosphorane ylide, which then reacts with the aldehyde in a manner analogous to the Wittig reaction. wikipedia.orgalfa-chemistry.com

The Corey-Fuchs reaction, also known as the Ramirez–Corey–Fuchs reaction, is a series of chemical reactions designed to transform an aldehyde into an alkyne. wikipedia.orgwikipedia.org The first step, however, yields the isolable gem-dibromoolefin intermediate. jk-sci.comtcichemicals.com

The reaction was originally discovered by Desai, McKelvie, and Ramirez, who reported the formation of 1,1-dibromoolefins from the reaction of triphenylphosphine, carbon tetrabromide, and an aldehyde. wikipedia.orgacs.org

Classical Reagent Systems (e.g., CBr₄/PPh₃)

The classical reagent system for the Corey-Fuchs reaction involves the use of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). jk-sci.comalfa-chemistry.com In this reaction, two equivalents of triphenylphosphine are typically used with one equivalent of carbon tetrabromide to generate the reactive ylide. wikipedia.org One equivalent of triphenylphosphine acts as the ylide precursor, while the other acts as a bromine scavenger. organic-chemistry.org

The reaction mechanism involves the nucleophilic attack of triphenylphosphine on carbon tetrabromide to form a phosphonium (B103445) salt, which then reacts further to generate the dibromomethylenephosphorane ylide. alfa-chemistry.com This ylide then reacts with the aldehyde to form an oxaphosphetane intermediate, which subsequently collapses to give the desired gem-dibromoalkene and triphenylphosphine oxide. alfa-chemistry.com

To improve yields and simplify the purification process by reducing the amount of triphenylphosphine needed, zinc dust can be added to the reaction mixture. jk-sci.comwikipedia.org For substrates that are sensitive to the reaction conditions, triethylamine (B128534) can be used as a milder alternative to zinc. jk-sci.comalfa-chemistry.com

The table below summarizes the key reagents and their roles in the classical Corey-Fuchs reaction.

| Reagent | Role |

| Aldehyde (e.g., tetrahydro-2H-pyran-4-carbaldehyde) | Electrophile, provides the carbon backbone |

| Carbon Tetrabromide (CBr₄) | Source of dibromocarbene |

| Triphenylphosphine (PPh₃) | Ylide precursor and bromine scavenger |

| Zinc (Zn) (optional) | Reduces the amount of PPh₃ required, improves yield |

| Triethylamine (Et₃N) (optional) | Mild base for sensitive substrates |

Here is an interactive data table based on the research findings for the synthesis of gem-dibromoolefins from various aldehydes using the CBr₄/PPh₃ reagent system.

| Entry | Aldehyde | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | (2,2-Dibromovinyl)benzene | 84 | nih.gov |

| 2 | 4-Nitrobenzaldehyde | 1-(2,2-Dibromovinyl)-4-nitrobenzene | High | researchgate.net |

| 3 | 4-Methoxybenzaldehyde | 1-(2,2-Dibromovinyl)-4-methoxybenzene | High | researchgate.net |

| 4 | Cinnamaldehyde | (4,4-Dibromobuta-1,3-dien-1-yl)benzene | High | researchgate.net |

| 5 | Cyclohexanecarbaldehyde | (2,2-Dibromovinyl)cyclohexane | High | researchgate.net |

| 6 | Dodecanal | 1,1-Dibromotridec-1-ene | High | researchgate.net |

Electrochemical Methods for Dibromovinyl Synthesis

Electrosynthesis offers a green and often highly selective alternative to traditional reagent-based redox reactions. wikipedia.orgsigmaaldrich.comyoutube.com An electrochemically modified Corey-Fuchs reaction has been reported for the synthesis of arylalkynes from their corresponding 2,2-dibromovinyl precursors. nih.govbeilstein-journals.org This method focuses on the second step of the Corey-Fuchs reaction, the conversion of the dibromoalkene to an alkyne, but highlights the electrochemical reactivity of the dibromovinyl group. The cathodic reduction of a 2-(2,2-dibromovinyl) derivative can be controlled to selectively yield either the corresponding vinyl bromide or the terminal alkyne, depending on the reaction conditions such as the cathode material, solvent, and presence of a proton source. nih.govbeilstein-journals.org For instance, the electrolysis of 2-(2,2-dibromovinyl)naphthalene in the presence of acetic acid on a gold cathode yielded the vinyl bromides, while in the absence of a proton donor, the primary product was 2-ethynylnaphthalene. nih.govbeilstein-journals.org This demonstrates the potential for electrochemical methods to provide milder and more controlled pathways for the transformation of gem-dibromoalkenes.

Stereoselective Introduction of the Dibromovinyl Group

The standard Corey-Fuchs reaction is generally not stereoselective, often producing a mixture of (E)- and (Z)-isomers of the resulting alkene. beyond-tutors.com However, for many applications, particularly in the synthesis of complex molecules, stereocontrol is crucial. While direct stereoselective methods for the synthesis of gem-dibromoalkenes are not widely reported, related transformations can achieve high levels of stereoselectivity. For example, the palladium-catalyzed hydrogenolysis of 1,1-dibromo-1-alkenes using tributyltin hydride has been shown to proceed stereoselectively to afford (Z)-1-bromo-1-alkenes. acs.org This reaction involves the stereoselective insertion of the palladium catalyst into the trans-bromine-alkenyl carbon bond, followed by transmetalation and reductive elimination. While this method modifies the dibromoalkene rather than forming it, it underscores the potential for metal-catalyzed processes to influence the stereochemistry of vinylic bromides.

Synthesis of the Tetrahydro-2H-pyran Ring System

The tetrahydro-2H-pyran (THP) ring is a common motif in a vast number of natural products and bioactive molecules. mdpi.comresearchgate.net Consequently, a multitude of synthetic methods for its construction have been developed. organic-chemistry.orgorganic-chemistry.org These methods can be broadly classified into cyclization reactions that form the six-membered ether ring. For the synthesis of the precursor to this compound, namely tetrahydropyran-4-carbaldehyde or a related derivative like tetrahydropyran-4-one, several strategies are available. kaznu.kzijprajournal.comresearchgate.netresearchgate.net

The Prins cyclization is a powerful acid-catalyzed reaction between an alkene (such as a homoallylic alcohol) and a carbonyl compound (an aldehyde or ketone) to form a tetrahydropyran ring. This reaction is particularly useful for the synthesis of 4-hydroxytetrahydropyran derivatives. The reaction proceeds via an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene. The stereochemical outcome of the cyclization can often be controlled by the geometry of the starting alkene and the reaction conditions. For example, the use of certain Lewis acids or Brønsted acids can promote high diastereoselectivity. The resulting tetrahydropyran-4-ol can then be oxidized to the corresponding tetrahydropyran-4-one, a direct precursor to the aldehyde needed for the Corey-Fuchs reaction.

Table 2: Catalysts for Prins Cyclization

| Catalyst | Substrates | Product Type | Reference |

| Phosphomolybdic acid | Homoallylic alcohols, Aldehydes | cis-Tetrahydropyran-4-ols | organic-chemistry.org |

| Niobium(V) chloride | 3-Buten-1-ol, Aldehydes | 4-Chlorotetrahydropyrans | organic-chemistry.org |

| Indium(III) chloride | Homoallylic silyl (B83357) alcohol, Aldehydes | trans-3-substituted-4-iodotetrahydropyrans | |

| Iodine | Homoallylic alcohols, Aldehydes | 4-Iodo-tetrahydropyrans |

Intramolecular hydroalkoxylation provides a direct and atom-economical route to cyclic ethers, including tetrahydropyrans. This method involves the cyclization of an unsaturated alcohol, such as a δ-hydroxyalkene or a δ-hydroxyalkyne. The reaction is typically catalyzed by a transition metal complex or a strong acid. For instance, platinum-catalyzed hydroalkoxylation of δ-hydroxy olefins has been shown to tolerate a wide range of functional groups. organic-chemistry.org Gold-catalyzed intramolecular hydroalkoxylation of γ-hydroxy and δ-hydroxy allenes also efficiently produces the corresponding oxygen heterocycles. organic-chemistry.org This approach can be highly regioselective and stereoselective, depending on the catalyst and substrate used. The synthesis of a suitable unsaturated alcohol precursor allows for the direct formation of the tetrahydropyran ring, which can then be further functionalized to the required aldehyde for the subsequent olefination step.

Spectroscopic Characterization Methodologies for 4 2,2 Dibromovinyl Tetrahydro 2h Pyran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms within the molecule. For 4-(2,2-Dibromovinyl)tetrahydro-2H-pyran, the spectrum is expected to show distinct signals for the protons on the tetrahydropyran (B127337) (THP) ring and the single proton on the vinyl group.

The protons on the THP ring adjacent to the oxygen atom (H-2 and H-6) are expected to appear in the downfield region of the aliphatic signals, typically around 3.6-4.0 ppm, due to the deshielding effect of the electronegative oxygen. modgraph.co.uk The remaining ring protons (H-3, H-4, and H-5) would resonate further upfield. The proton at the C-4 position, being attached to the substituted carbon, would be influenced by the dibromovinyl group.

The vinylic proton (=CH) is significantly deshielded by the two adjacent bromine atoms and is expected to resonate at a much lower field, generally in the range of 5.5-7.0 ppm. researchgate.netfiveable.me Its coupling to the proton at the C-4 position of the pyran ring would result in a doublet multiplicity, providing key connectivity information.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2, H-6 (axial & equatorial) | 3.6 – 4.0 | Multiplet |

| H-3, H-5 (axial & equatorial) | 1.5 – 1.9 | Multiplet |

| H-4 | 2.0 – 2.5 | Multiplet |

| =CH (vinyl proton) | 5.5 – 7.0 | Doublet |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. pressbooks.pub Due to the wide chemical shift range of ¹³C NMR, it is anticipated that each unique carbon atom in this compound will produce a distinct signal. libretexts.org

The carbons of the tetrahydropyran ring are expected in the aliphatic region. The carbons bonded to the oxygen atom (C-2 and C-6) are the most deshielded of the ring carbons, typically appearing around 60-70 ppm. chemicalbook.com The other ring carbons (C-3, C-4, C-5) would resonate at higher fields (20-40 ppm). oregonstate.edu

The two carbons of the dibromovinyl group are expected in the alkene region (100-150 ppm). chemistrysteps.com The carbon atom directly bonded to the two bromine atoms (-CBr₂) would be significantly shifted compared to a typical sp² carbon due to the heavy atom effect of bromine. The terminal vinyl carbon (=CH) would also appear in this downfield region. youtube.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | 60 – 70 |

| C-3, C-5 | 20 – 40 |

| C-4 | 30 – 50 |

| =CH | 120 – 140 |

| =CBr₂ | 80 – 100 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and for determining the compound's stereochemistry.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the protons around the tetrahydropyran ring, for instance, by showing a correlation between the H-4 proton and its neighbors at the H-3 and H-5 positions.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connection between the dibromovinyl substituent and the tetrahydropyran ring. For example, a correlation between the vinyl proton and the C-4 of the ring would confirm the substitution site.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. wordpress.com NOESY data can help determine the preferred conformation of the tetrahydropyran ring (likely a chair conformation) and the relative orientation of the dibromovinyl substituent (axial or equatorial).

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com The IR spectrum of this compound would be expected to display several characteristic absorption bands.

The presence of the tetrahydropyran ring would be indicated by C-H stretching vibrations for sp³-hybridized carbons just below 3000 cm⁻¹ and a strong C-O-C (ether) stretching band typically found in the 1150-1050 cm⁻¹ region. lumenlearning.com The dibromovinyl group would produce a characteristic C=C stretching vibration in the 1650-1600 cm⁻¹ range and a C-H stretch for the sp²-hybridized vinyl proton just above 3000 cm⁻¹. uomustansiriyah.edu.iq The C-Br bonds would give rise to one or more strong absorptions in the fingerprint region, typically between 700 and 500 cm⁻¹. libretexts.org

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Vinyl C-H | Stretch | 3100 – 3000 | Medium |

| Alkyl C-H | Stretch | 3000 – 2850 | Medium-Strong |

| C=C | Stretch | 1650 – 1600 | Medium-Weak |

| C-O-C (Ether) | Stretch | 1150 – 1050 | Strong |

| C-Br | Stretch | 700 – 500 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion (M⁺): an M peak, an M+2 peak, and an M+4 peak, with a relative intensity ratio of approximately 1:2:1. libretexts.orgchemguide.co.uk

Common fragmentation pathways would likely involve the loss of a bromine atom ([M-Br]⁺) or hydrogen bromide ([M-HBr]⁺). Cleavage of the tetrahydropyran ring is also a probable fragmentation route, leading to various smaller charged fragments. acs.org The analysis of these fragments helps to piece together the structure of the original molecule. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination and Conformational Insights

Should this compound be obtainable as a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.

This analysis would confirm the chair conformation of the tetrahydropyran ring, which is the most stable conformation for this system. wikipedia.org Furthermore, it would unambiguously establish the stereochemistry at C-4, determining whether the dibromovinyl substituent occupies an axial or equatorial position on the ring. The feasibility of such an analysis on a related dibromovinyl compound has been demonstrated, confirming its utility for elucidating detailed molecular structures. nih.gov

Computational and Theoretical Studies on 4 2,2 Dibromovinyl Tetrahydro 2h Pyran

Conformational Analysis of the Tetrahydro-2H-pyran Ring System

The six-membered tetrahydro-2H-pyran ring is not planar and, much like cyclohexane, adopts a variety of non-planar conformations to alleviate ring strain. The presence of the endocyclic oxygen atom, however, introduces distinct structural and electronic features that differentiate it from its carbocyclic counterpart.

Ab Initio and Density Functional Theory (DFT) Calculations of Conformers

Computational studies on the parent tetrahydro-2H-pyran ring have extensively utilized ab initio and Density Functional Theory (DFT) methods to determine the geometries and relative energies of its various conformers. acs.orgacs.orgresearchgate.net These calculations consistently identify the chair conformation as the global energy minimum. Other higher-energy conformers include the boat, twist-boat (or twist), and half-chair forms. acs.orgacs.org

For 4-(2,2-Dibromovinyl)tetrahydro-2H-pyran, the chair conformation is also expected to be the most stable. In this conformation, the bulky 2,2-dibromovinyl substituent at the C4 position can occupy either an axial or an equatorial position. Due to steric hindrance, the equatorial orientation is overwhelmingly favored to minimize unfavorable 1,3-diaxial interactions.

The relative energies of the principal conformers of the parent tetrahydro-2H-pyran, as determined by various computational methods, are presented below. These values provide a foundational understanding of the energetic landscape of the THP ring, which is modulated by the presence of substituents.

| Conformer | ΔE (kcal/mol) - HF | ΔE (kcal/mol) - MP2 | ΔE (kcal/mol) - DFT (B3LYP) |

|---|---|---|---|

| Chair | 0.00 | 0.00 | 0.00 |

| 2,5-Twist | 5.92 - 6.10 | 5.78 - 6.10 | 5.84 - 5.95 |

| 1,4-Boat | 6.72 - 7.05 | 6.76 - 7.16 | 6.23 - 6.46 |

Relative energies of tetrahydro-2H-pyran conformers calculated by various methods. The chair conformation is the reference at 0.00 kcal/mol. Data sourced from computational studies. acs.orgacs.org

Analysis of Stereoelectronic Effects and Conformational Stability

Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and stability, are critical in understanding the conformational behavior of the tetrahydro-2H-pyran ring. pitt.eduwikipedia.org The most significant of these is the anomeric effect. This effect generally describes the preference for an electronegative substituent at the anomeric carbon (C2) to occupy an axial position, a phenomenon rationalized by a stabilizing hyperconjugative interaction between a lone pair on the endocyclic oxygen and the antibonding σ* orbital of the C-substituent bond.

Potential Energy Surface Exploration and Isomerization Pathways

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. libretexts.orgmuni.czwikipedia.orglibretexts.org For the tetrahydro-2H-pyran ring, the PES illustrates the energetic relationships between the various conformers and the transition states that connect them. muni.czresearchgate.net The chair-to-chair interconversion, for instance, proceeds through higher-energy twist and boat-like transition states. acs.org

For this compound, the PES would be more complex due to the rotational degrees of freedom of the dibromovinyl substituent. The lowest energy pathway for ring inversion would still likely proceed through a twist-boat intermediate. The energy barrier for this process would be influenced by the steric bulk of the substituent, which must undergo significant displacement during the inversion. Computational exploration of the PES can map out these isomerization pathways and determine the associated energy barriers.

Electronic Structure and Reactivity Modeling

The electronic structure of this compound dictates its reactivity. Computational methods can provide insights into the distribution of electrons and the nature of the molecular orbitals, which are key to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the HOMO is likely to be localized on the π-system of the dibromovinyl group and the lone pairs of the oxygen atom. The LUMO is expected to be associated with the antibonding orbitals of the carbon-bromine bonds (σ* C-Br) and the π* orbital of the double bond. The energy and spatial distribution of these frontier orbitals will determine the molecule's susceptibility to attack by nucleophiles and electrophiles. For instance, the low-lying LUMO associated with the C-Br bonds would suggest that this molecule could be a good substrate for reactions involving nucleophilic attack.

Reaction Mechanism Studies (e.g., Transition State Analysis for Catalytic Transformations)

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by locating and characterizing transition states. For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions at the vinylic C-Br bonds, DFT calculations can be employed to model the entire catalytic cycle.

This would involve calculating the geometries and energies of reactants, intermediates, transition states, and products. By analyzing the transition state structures, one can gain a detailed understanding of the bond-forming and bond-breaking processes, the role of the catalyst and ligands, and the factors that control the reaction's stereoselectivity and regioselectivity. Such studies are invaluable for optimizing existing synthetic methods and designing new, more efficient catalytic transformations.

Prediction of Regio- and Stereoselectivity in Chemical Transformations

Computational chemistry offers significant predictive power in understanding the regio- and stereoselectivity of chemical reactions. For a molecule like this compound, density functional theory (DFT) calculations would be a primary tool. By modeling the transition states of potential reaction pathways, chemists can determine the activation energies associated with the formation of different regio- and stereoisomers.

For instance, in addition reactions to the dibromovinyl group, computational models could predict whether a reagent would preferentially attack the alpha or beta carbon of the double bond. Similarly, the stereochemical outcome of reactions at the tetrahydropyran (B127337) ring could be elucidated by comparing the energies of transition states leading to different diastereomers. The principles of stereoelectronics, such as the anomeric effect in the tetrahydropyran ring, would be critical factors in these computational models.

Table 1: Hypothetical Computational Approaches for Predicting Selectivity

| Transformation Type | Computational Method | Predicted Outcome |

|---|---|---|

| Electrophilic Addition to Vinyl Group | DFT (Transition State Analysis) | Regioselectivity (Markovnikov vs. anti-Markovnikov) |

| Nucleophilic Substitution at Ring | DFT (Energy Profiling) | Stereoselectivity (Axial vs. Equatorial attack) |

Advanced Computational Techniques

Advanced computational methods provide deeper insights into the dynamic behavior and complex electronic nature of molecules.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and dynamic behavior of molecules over time. nih.govnih.gov For this compound, MD simulations could be employed to understand the flexibility of the tetrahydropyran ring and the rotational freedom of the dibromovinyl substituent. rsc.org These simulations can provide information on the preferred conformations of the molecule in different solvent environments and at various temperatures.

By analyzing the trajectory of the atoms over time, it is possible to identify the most stable chair and boat conformations of the tetrahydropyran ring and to calculate the energetic barriers for conformational changes. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. Classical force fields, such as GAFF, CHARMM, and OPLS, are commonly used for such simulations of organic molecules. rsc.org

Table 2: Potential Applications of MD Simulations for this compound

| Simulation Objective | Key Parameters to Analyze | Potential Insights |

|---|---|---|

| Conformational Analysis | Dihedral Angle Distributions | Preferred ring conformations and substituent orientation |

| Solvent Effects | Radial Distribution Functions | Solvation shell structure and specific solvent interactions |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid QM/MM methods offer a balance between computational accuracy and efficiency, making them suitable for studying chemical reactions in large systems, such as in solution or within an enzyme active site. nih.govnih.govkit.edu In a QM/MM simulation of a reaction involving this compound, the reacting portion of the molecule (e.g., the dibromovinyl group) would be treated with a high level of quantum mechanics theory, while the remainder of the molecule and the surrounding solvent would be described by a more computationally efficient molecular mechanics force field. chemrxiv.orgmdpi.com

This approach allows for an accurate description of the electronic changes that occur during a chemical reaction, such as bond breaking and formation, while still accounting for the influence of the environment. nih.gov For example, QM/MM simulations could be used to model the mechanism of a substitution reaction on the dibromovinyl group, providing detailed information about the transition state structure and the reaction energy profile.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-(2,2-Dibromovinyl)tetrahydro-2H-pyran, and how can reaction conditions be optimized?

- Methodology : Utilize copper(II)–bisphosphine catalysts (e.g., L3 ligand systems) to achieve diastereoselective oligomerization of substituted diols or allylic alcohols. Key parameters include solvent choice (e.g., DMSO for improved solubility), temperature control (0–25°C), and stoichiometric ratios of dibromovinyl precursors. Monitor reaction progress via TLC and purify via column chromatography using hexane/ethyl acetate gradients .

- Validation : Confirm regioselectivity using H NMR coupling constants (e.g., for vinyl protons) and NMR shifts (e.g., 110–125 ppm for dibrominated carbons) .

Q. How can NMR spectroscopy distinguish between stereoisomers of this compound?

- Methodology : Analyze H NMR splitting patterns for vinyl protons (e.g., geminal dibromo groups split into doublets of doublets, ) and NMR signals for brominated carbons (e.g., shifts at ~120 ppm). Compare with diastereomeric standards synthesized via copper-catalyzed methods .

Q. What are the typical side reactions during the synthesis of dibromovinyl-substituted tetrahydropyrans, and how can they be mitigated?

- Common Issues : Bromine elimination under basic conditions or thermal stress, leading to undesired alkenes.

- Mitigation : Use anhydrous solvents (e.g., DCM), avoid strong bases, and maintain temperatures below 40°C. Add stabilizing agents like DMAP (0.1 equiv) to suppress elimination .

Advanced Research Questions

Q. How does the dibromovinyl group influence the electronic and steric properties of tetrahydropyran derivatives in catalytic applications?

- Analysis : The electron-withdrawing dibromovinyl group increases electrophilicity at the vinyl position, facilitating nucleophilic attacks (e.g., in Suzuki couplings). Steric hindrance from bromine atoms can reduce reaction rates; computational DFT modeling (e.g., Gaussian 16) predicts partial charge distributions and transition-state geometries .

- Experimental Validation : Compare reactivity with mono-bromo or chloro analogs (e.g., 4-chlorotetrahydropyran) to isolate electronic vs. steric effects .

Q. What strategies resolve contradictory spectroscopic data in characterizing dibromovinyl-tetrahydropyran derivatives?

- Case Study : If H NMR shows unexpected splitting, use 2D-COSY to confirm coupling networks or variable-temperature NMR to detect conformational dynamics. For ambiguous mass spectrometry (EI-MS) fragments, employ high-resolution ESI-MS to assign exact masses (e.g., 320.92 for [M]) .

Q. How can Brønsted acid-mediated α-alkenylation improve the yield of this compound?

- Optimization : Use p-toluenesulfonic acid (10 mol%) in DCM to protonate the α-position of dihydro-2H-pyrans, enhancing electrophilicity for bromoalkenylation. Adjust equivalents of dibromovinyl precursors (1.5–2.0 equiv) to minimize oligomerization .

Q. What computational tools predict the stability of this compound under varying pH and temperature conditions?

- Approach : Perform molecular dynamics simulations (e.g., AMBER or GROMACS) to model hydrolytic degradation pathways. Experimental validation via accelerated stability studies (40–60°C, pH 1–13) correlates with predicted half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.